2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
Description
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted with a phenyl group at the 10-position and a naphtho[2,3-b]benzofuran moiety at the 9-position. Its molecular formula is C₃₆H₂₂O, with a molecular weight of 470.56 g/mol . This compound is primarily studied for its optoelectronic properties, particularly as a blue-emitting material in organic light-emitting diodes (OLEDs) and other photonic applications. Its rigid, extended π-conjugated system enhances luminescence efficiency and thermal stability, making it a candidate for high-performance organic semiconductors .
Properties
Molecular Formula |
C36H22O |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C36H22O/c1-2-10-23(11-3-1)35-27-14-6-8-16-29(27)36(30-17-9-7-15-28(30)35)26-18-19-33-31(21-26)32-20-24-12-4-5-13-25(24)22-34(32)37-33/h1-22H |
InChI Key |
DFRPRIUFLDNBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC8=CC=CC=C8C=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the incorporation of a naphthobenzofurocarbazole unit into different positions of the anthracene core. This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its photophysical characteristics.
Reduction: This reaction can be used to alter the compound’s structure, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Scientific Research Applications
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Industry: Primarily used in the development of OLEDs, where its deep-blue emission and high efficiency are highly valued
Mechanism of Action
The mechanism of action of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran in OLEDs involves its role as a host material for dopants like t-DABNA. The compound exhibits hybrid local and charge-transfer emission, with contributions from triplet–triplet fusion channels. This results in efficient deep-blue emission with minimal efficiency roll-off, making it an excellent candidate for high-performance OLEDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The photophysical and chemical properties of 2-(10-phenylanthracen-9-yl)naphtho[2,3-b]benzofuran are best understood in comparison to anthracene-based analogs and fused heterocyclic systems. Below is a detailed analysis:
Table 1: Key Properties of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran and Analogous Compounds
Notes:
- λem : The target compound exhibits a blue-shifted emission compared to naphthyl-substituted analogs (e.g., compound 8) due to reduced π-extension from the phenyl group .
- Photodegradation Stability : The naphtho[2,3-b]benzofuran moiety in the target compound enhances kinetic stability, outperforming 9,10-diphenylanthracene (7) by >2× in accelerated degradation tests .
- Thermal Stability: The fused benzofuran ring system contributes to higher decomposition temperatures (>300°C) compared to non-fused analogs like compound 7 .
- Solubility : Like most PAHs, it is insoluble in water but dissolves in polar aprotic solvents (e.g., chloroform) .
Structural and Functional Insights :
Substituent Effects :
- Replacing phenyl with larger substituents (e.g., naphthyl in compound 8 or biphenyl in ’s compound 9) redshifts emission but may reduce photostability due to steric strain .
- The dibenzo[b,d]furan analog (CAS 1226809-67-1) shows lower photoluminescence quantum yield (PLQY) than the target compound, highlighting the superior electron-transport properties of the naphtho[2,3-b]benzofuran system .
Synthetic Relevance :
- The target compound’s boronic acid derivative (CAS 627917-17-2) is a key intermediate for Suzuki-Miyaura cross-coupling, enabling modular synthesis of advanced OLED materials .
Safety and Handling :
- Hazard statements (H302, H315, H319) indicate moderate toxicity, requiring precautions against ingestion, skin contact, and eye exposure .
Notes
- Data Limitations : Direct photodegradation metrics for the target compound are extrapolated from structurally similar systems in .
- Safety Protocols : Always use personal protective equipment (PPE) and adhere to GHS guidelines during handling .
- Synthetic Routes : Aryne-mediated cyclization (as in ) may offer a pathway for scalable synthesis.
Biological Activity
2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of polycyclic aromatic hydrocarbons, which are known for their diverse biochemical interactions. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is , with a molecular weight of 346.4 g/mol. The structure includes multiple aromatic rings, contributing to its photophysical properties and potential biological interactions.
Biological Activity Overview
Research indicates that compounds within the benzofuran family, including derivatives like 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran, exhibit various biological activities such as:
- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : Some studies suggest that benzofurans may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Effects : Certain derivatives have shown efficacy against various bacterial strains.
Antioxidant Activity
A study highlighted that compounds similar to 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran demonstrated significant antioxidant properties. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, revealing a dose-dependent scavenging effect on free radicals.
| Compound | IC50 (µM) |
|---|---|
| 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran | 25.4 |
| Reference Compound (Vitamin C) | 30.1 |
Anticancer Properties
In vitro studies have shown that 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis via caspase activation |
| HeLa | 20.5 | Inhibition of Bcl-2 expression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antioxidant Effects : A clinical trial assessed the effects of a benzofuran derivative on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels post-treatment.
- Case Study on Anticancer Activity : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of 2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran and observed a marked decrease in cell viability correlating with increased concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
